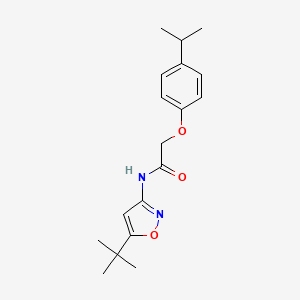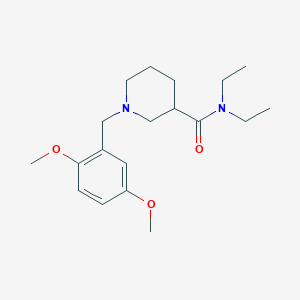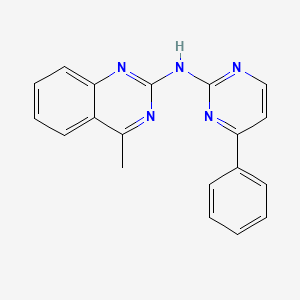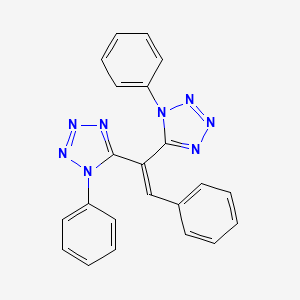
N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide, commonly known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
A-438079 acts as a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, as well as the induction of cell death. A-438079 blocks the activation of the P2X7 receptor, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-alpha, IL-1beta, and IL-6, in animal models of inflammation. A-438079 has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-438079 has been shown to reduce the induction of cell death in various cell types, including neurons and immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-438079 has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor, which reduces the risk of off-target effects. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, A-438079 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its clinical translation.
Direcciones Futuras
There are several future directions for research on A-438079. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its effects on the immune response in various diseases, such as cancer and autoimmune disorders. In addition, further studies are needed to fully characterize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.
Métodos De Síntesis
The synthesis of A-438079 involves the reaction of 4-isopropylphenol with 3-chloro-5-tert-butylisoxazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained by hydrolysis of the ethyl ester with sodium hydroxide.
Aplicaciones Científicas De Investigación
A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. A-438079 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)13-6-8-14(9-7-13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEBFEXKLPQSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5062216.png)


![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5062227.png)

![3-({1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5062250.png)

![tert-butyl 4-hydroxy-2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5062280.png)
![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)
![2-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5062295.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)
